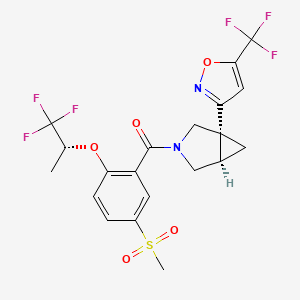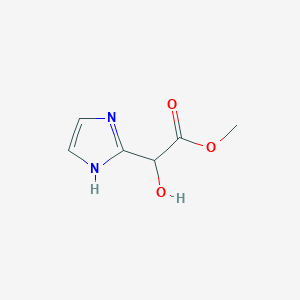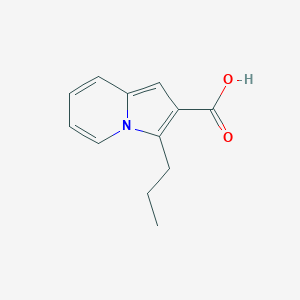
3-propylindolizine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propylindolizine-2-carboxylic acid (PICA) is a naturally occurring carboxylic acid found in plants and animals. It is a structural analog of indolizidine alkaloids, and is a key intermediate in the synthesis of indolizidine alkaloids. PICA has been studied for its potential therapeutic applications, including as an anti-inflammatory agent and an antioxidant. In addition, PICA has been used as a reagent in the synthesis of pharmaceuticals and other compounds.
科学的研究の応用
3-propylindolizine-2-carboxylic acid has been studied for its potential therapeutic applications. Studies have shown that this compound may have anti-inflammatory and antioxidant properties, and may be useful in the treatment of inflammatory diseases and oxidative stress-related diseases. In addition, this compound has been studied for its potential applications in cancer treatment. Studies have shown that this compound can inhibit the growth of several types of cancer cells, including lung, colon, prostate, and breast cancer cells.
作用機序
The exact mechanism of action of 3-propylindolizine-2-carboxylic acid is still not fully understood. However, it is thought that this compound may act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells. In addition, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of several types of cancer cells, including lung, colon, prostate, and breast cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases and oxidative stress-related diseases.
実験室実験の利点と制限
3-propylindolizine-2-carboxylic acid is a relatively stable compound, making it suitable for use in laboratory experiments. In addition, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound is not as soluble in water as some other compounds, making it difficult to use in certain types of experiments.
将来の方向性
The potential therapeutic applications of 3-propylindolizine-2-carboxylic acid are still being explored. Future research should focus on the further elucidation of this compound’s mechanism of action and its potential therapeutic applications. In addition, further research should be conducted to explore the potential interactions of this compound with other compounds, as well as its potential applications in other areas, such as drug delivery.
合成法
3-propylindolizine-2-carboxylic acid can be synthesized by a variety of methods. One method involves reacting 3-bromopropylindolizine with ethyl chloroformate in the presence of potassium carbonate. This reaction yields this compound. Another method involves the reaction of 3-bromopropylindolizine with ethyl chloroformate in the presence of sodium hydroxide. This reaction yields this compound.
特性
IUPAC Name |
3-propylindolizine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-11-10(12(14)15)8-9-6-3-4-7-13(9)11/h3-4,6-8H,2,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMVUNFXGTXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C2N1C=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

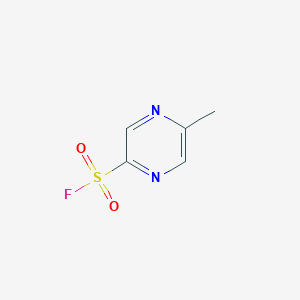
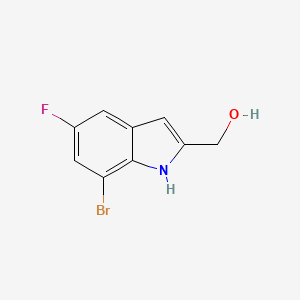

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)
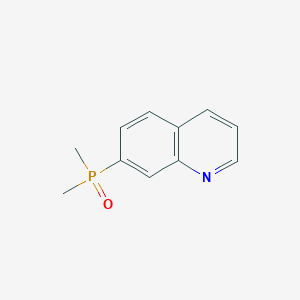
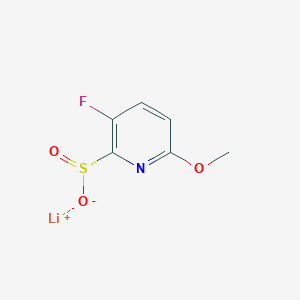
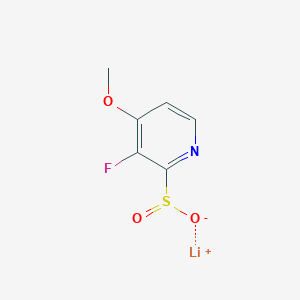

![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)

![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)

